molecular formula C9H10N2S2 B14489254 N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine CAS No. 63481-52-7

N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B14489254
CAS No.: 63481-52-7
M. Wt: 210.3 g/mol
InChI Key: QLOUUQMPUMEBES-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C9H10N2S2 This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminobenzothiazole with methyl iodide and sodium hydrosulfide The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzothiazoles

Scientific Research Applications

N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine.

    Benzothiazole: A parent compound with a wide range of applications in various fields.

    Methylsulfanylbenzothiazole: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both methyl and methylsulfanyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

63481-52-7

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

N-methyl-2-methylsulfanyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2S2/c1-10-6-3-4-7-8(5-6)13-9(11-7)12-2/h3-5,10H,1-2H3

InChI Key

QLOUUQMPUMEBES-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N=C(S2)SC

Origin of Product

United States

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